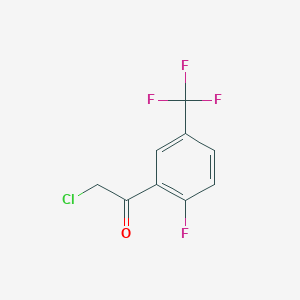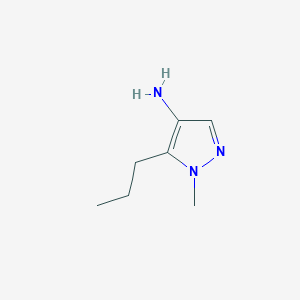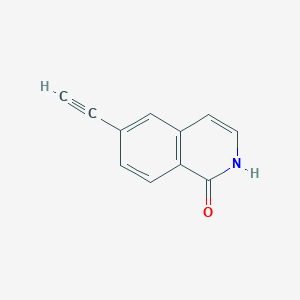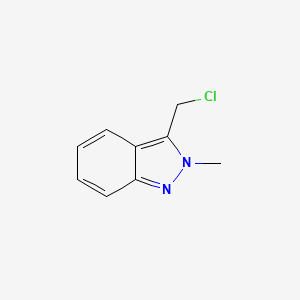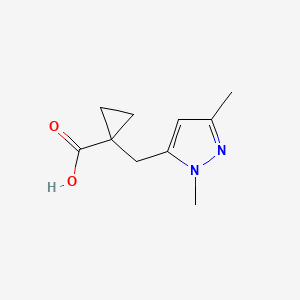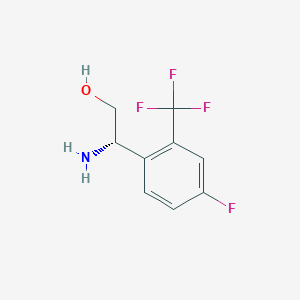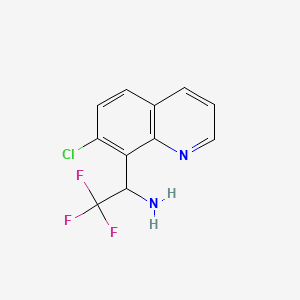
1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 7-chloroquinoline.
Reaction with Trifluoroacetaldehyde: The 7-chloroquinoline is reacted with trifluoroacetaldehyde under controlled conditions to introduce the trifluoroethan-1-amine moiety.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including malaria and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity, chloroquine shares a similar quinoline core structure but differs in its side chains.
Quinoline N-oxide: This compound has an oxygen atom attached to the nitrogen in the quinoline ring, leading to different chemical and biological properties.
7-Chloroquinolin-8-yl)methanol: This compound has a hydroxyl group instead of the trifluoroethan-1-amine moiety, resulting in different reactivity and applications.
The uniqueness of this compound lies in its trifluoroethan-1-amine group, which imparts distinct chemical properties and potential biological activities.
Propriétés
Formule moléculaire |
C11H8ClF3N2 |
|---|---|
Poids moléculaire |
260.64 g/mol |
Nom IUPAC |
1-(7-chloroquinolin-8-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C11H8ClF3N2/c12-7-4-3-6-2-1-5-17-9(6)8(7)10(16)11(13,14)15/h1-5,10H,16H2 |
Clé InChI |
JQMIFBKRKSLPAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2)Cl)C(C(F)(F)F)N)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


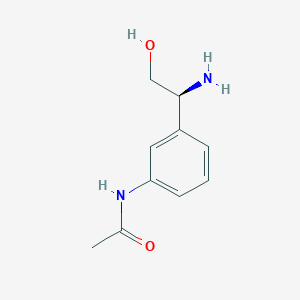
![14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide](/img/structure/B13600712.png)
